molecular formula C6H4BrNS B8787806 2-(Bromomethyl)thiophene-3-carbonitrile CAS No. 223554-06-1

2-(Bromomethyl)thiophene-3-carbonitrile

Cat. No.: B8787806
CAS No.: 223554-06-1
M. Wt: 202.07 g/mol
InChI Key: BUVVNAMKIJEDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)thiophene-3-carbonitrile is a useful research compound. Its molecular formula is C6H4BrNS and its molecular weight is 202.07 g/mol. The purity is usually 95%.
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Properties

CAS No.

223554-06-1

Molecular Formula

C6H4BrNS

Molecular Weight

202.07 g/mol

IUPAC Name

2-(bromomethyl)thiophene-3-carbonitrile

InChI

InChI=1S/C6H4BrNS/c7-3-6-5(4-8)1-2-9-6/h1-2H,3H2

InChI Key

BUVVNAMKIJEDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C#N)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Methyl-3-cyanothiophene (2.108 g) was dissolved in benzene (30 ml), followed by the addition of N-bromosuccinimide (4.8 g) and 70% benzoyl peroxide (202 mg), and the mixture was stirred at 80° C. for 2 hr. The reaction mixture was cooled, and the resulting precipitates were filtered off. Then the filtrate was diluted with ethyl acetate, washed with an aqueous solution of saturated sodium bicarbonate, dried (over MgSO4) and then evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (2.746 g, yield; 82%).
Quantity
2.108 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
202 mg
Type
catalyst
Reaction Step Two
Yield
82%

Synthesis routes and methods II

Procedure details

2-Methyl-thiophene-3-carbonitrile [see Beaton, et al.; Tetrahedron Lett. 39, 10, 1998, 1227-1230] (1.36 g, 11 mmol), N-bromosuccinimide (2.56 g, 14.4 mmol), and a catalytic amount of benzoyl peroxide were stirred in benzene (30 mL) at 80° C. for 2h. The solution was diluted with EtOAc, washed with sat. NaHCO3 and brine, dried (MgSO4), and concentrated in vacuo. Purification by silica gel chromatography (10% EtOAc/hexanes) gave 1.03 g (46%) of the title compound as a white solid. 1H NMR (400 MHz, CDCl3): 7.39 (d, 1H, J=5.6 Hz), 7.17 (d, 1H, J=5.6 Hz), 4.79 (s, 2H).
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
46%

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